4-(1-Methylcyclopropyl)aniline
Overview
Description
4-(1-Methylcyclopropyl)aniline is an organic compound with the molecular formula C10H13N It consists of an aniline moiety substituted with a 1-methylcyclopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclopropyl)aniline can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopropylamine with 4-nitrochlorobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of 4-chloronitrobenzene, followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylcyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds depending on the substituent introduced.
Scientific Research Applications
4-(1-Methylcyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Methylcyclopropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the aniline nitrogen donates an electron pair to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with a simpler structure lacking the cyclopropyl group.
Cyclopropylaniline: Similar structure but without the methyl group on the cyclopropyl ring.
4-Methylcyclohexylaniline: Contains a cyclohexyl ring instead of a cyclopropyl ring
Uniqueness
4-(1-Methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-(1-methylcyclopropyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIDLPBHZKXLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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